AR BF3 Inhibitory Potency: Unsubstituted Phenoxy Parent vs. 3,5-Dimethyl Derivative Structural Class
The 2-((2-phenoxyethyl)thio)-1H-benzimidazole scaffold is a validated BF3-directed androgen receptor inhibitor series. The unsubstituted parent compound (BDBM44830) inhibits the AR BF3 site with an IC50 of 4,200 nM [1]. The 3,5-dimethyl substitution on the phenoxy ring present in CAS 920119-03-5 is predicted to enhance BF3 pocket complementarity through increased hydrophobicity (XLogP3: 4.7 vs. ~3.5 for the unsubstituted analog) and altered aromatic stacking interactions, based on SAR trends reported for this series where halogen and alkyl substitutions on the phenoxy ring modulated potency [2].
| Evidence Dimension | Androgen Receptor BF3 binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured for the free benzimidazole; predicted to differ from unsubstituted parent based on SAR. |
| Comparator Or Baseline | 2-((2-phenoxyethyl)thio)-1H-benzimidazole (unsubstituted parent, BDBM44830): IC50 = 4,200 nM |
| Quantified Difference | Insufficient direct data to quantify; structural SAR indicates divergent activity. |
| Conditions | BF3 site of human androgen receptor; ChEMBL_933429 assay [1]. |
Why This Matters
Users requiring a phenoxy-substituted benzimidazole for AR BF3 targeting should select the 3,5-dimethyl variant to explore SAR at the phenoxy ring, given that the unsubstituted parent's 4,200 nM IC50 defines the baseline for this chemical series.
- [1] BindingDB. Ki Summary for BDBM44830: 2-(2-Phenoxy-ethylsulfanyl)-1H-benzoimidazole. ChEMBL_933429. IC50 against Androgen Receptor: 4200 nM. Accessed May 2026. View Source
- [2] Munuganti RS, Leblanc E, Axerio-Cilies P, et al. J Med Chem. 2013;56(3):1136-48. View Source
